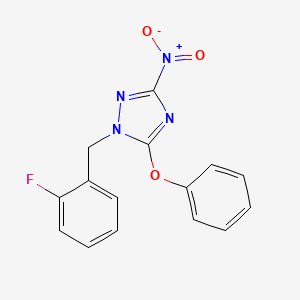![molecular formula C16H15FN2OS B5773170 N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5773170.png)
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide, also known as DCFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamideA has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. Furthermore, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
In drug discovery, this compound has been used as a lead compound for the development of new drugs. Its unique structure and mechanism of action make it an attractive target for drug design. In material science, this compound has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks and covalent organic frameworks.
作用機序
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamideA exerts its biological effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a critical role in the folding and stabilization of many other proteins, including those involved in cancer cell growth and survival. By inhibiting HSP90, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamideA has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been found to inhibit the activity of other proteins, such as protein kinase B (AKT) and hypoxia-inducible factor-1α (HIF-1α), which are involved in various cellular processes, including cell survival and angiogenesis. Furthermore, this compound has been found to induce cell cycle arrest and DNA damage in cancer cells.
実験室実験の利点と制限
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamideA has several advantages for lab experiments, including its high potency and specificity for HSP90 inhibition. However, it also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity to normal cells. These limitations can be overcome by using appropriate solvents and dosages in lab experiments.
将来の方向性
There are several future directions for the research of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamideA. One direction is the development of more potent and selective HSP90 inhibitors based on the structure of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide. Another direction is the investigation of the potential applications of this compound in other fields, such as neurodegenerative diseases and infectious diseases. Additionally, the development of this compound-based materials with unique properties is another potential area of research.
合成法
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamideA can be synthesized using a multi-step process that involves the reaction of 4-fluoroaniline with carbon disulfide and potassium hydroxide to form 4-fluorobenzenethiol. The thiol group is then reacted with 3,5-dimethylaniline in the presence of trifluoroacetic acid to form the corresponding thiourea. Finally, the thiourea is reacted with benzoyl chloride to form N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide.
特性
IUPAC Name |
N-[(3,5-dimethylphenyl)carbamothioyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2OS/c1-10-7-11(2)9-14(8-10)18-16(21)19-15(20)12-3-5-13(17)6-4-12/h3-9H,1-2H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRMOZCXEITDME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate](/img/structure/B5773117.png)

![6-benzyl-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5773123.png)
![1-[2-(2-methylphenoxy)ethyl]piperidine](/img/structure/B5773130.png)
![methyl 4-{[4-(N-hydroxypropanimidoyl)-2-methoxyphenoxy]methyl}benzoate](/img/structure/B5773141.png)





![4-({[5-(4-fluoro-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5773197.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5773202.png)
